(2s)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine
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Overview
Description
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine is a chemical compound characterized by its morpholine ring substituted with a 4-nitrophenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the morpholine ring.
Addition of the 2-Phenylethyl Group: The 2-phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the morpholine ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylethyl group can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine is unique due to its specific combination of a morpholine ring with a 4-nitrophenyl group and a 2-phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920798-96-5 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2S)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20N2O3/c21-20(22)17-8-6-16(7-9-17)18-14-19(12-13-23-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI Key |
FLLVYZRYYIUFEI-GOSISDBHSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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